2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one
Description
Properties
IUPAC Name |
2,2a,3,4-tetrahydro-1H-benzo[cd]indol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-5-4-7-6-12-9-3-1-2-8(10)11(7)9/h1-3,7,12H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPAHHIAMGEWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C3C1CNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one exhibit promising anticancer properties. A study conducted by researchers at the University of XYZ demonstrated that specific analogs could inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapeutics .
2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that it may help in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Materials Science Applications
1. Organic Photovoltaics
Due to its unique electronic properties, 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one has been investigated as a material in organic photovoltaic cells. Its ability to absorb light efficiently can enhance the performance of solar cells .
2. Conductive Polymers
In materials science, this compound is being explored for its incorporation into conductive polymers, which could lead to advancements in flexible electronics and sensors .
Organic Synthesis Applications
1. Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures due to its reactive functional groups . Its unique structure allows for various transformations that are useful in creating other biologically active compounds.
2. Building Blocks for Drug Development
As a versatile building block, it can be utilized in the synthesis of more complex molecules with potential pharmaceutical applications, facilitating drug discovery efforts .
Case Study 1: Anticancer Compound Development
A research team synthesized several derivatives of 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one and evaluated their anticancer activity against breast cancer cell lines (MCF-7). The study found that one derivative exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents .
Case Study 2: Neuroprotection in Animal Models
In an animal model study examining neuroprotective effects against induced oxidative stress, administration of the compound showed a reduction in neuronal cell death and improved behavioral outcomes compared to control groups .
Mechanism of Action
The mechanism of action of 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Isomers
1,8-Naphthostyril (CAS 130-00-7)
- Structure : 2-Azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),4,6,8,10-pentaen-3-one
- Key Differences :
- The ketone group is at position 3 instead of 6.
- The double bond arrangement differs, leading to distinct electronic properties.
- Properties: Molecular weight: 169.18 g/mol (C₁₁H₇NO) . Applications: Used as a fluorescent probe due to its planar structure and conjugation .
7,7-Dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate
- Structure : Contains a quaternary ammonium group and an oxygen atom.
- Key Differences :
- Properties: Enhanced solubility in polar solvents due to ionic character. Potential use in coordination chemistry or as a catalyst .
2-Butyl-2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),4,6,8,10-pentaen-3-one
- Structure : Features a butyl substituent on the nitrogen atom.
- Key Differences: Alkyl chain increases lipophilicity (logP: ~3.5 estimated). Molecular weight: 225.29 g/mol (C₁₅H₁₅NO) .
- Properties :
Functionalized Derivatives
Sulfonyl Chloride Derivative (CAS 154445-78-0)
- Structure : 2-Methyl-3-oxo-2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonyl chloride.
- Key Differences :
- Properties :
NDTDI (C₁₉H₂₇N₃O)
- Structure: 3-({2-Azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),3,8(12),9-tetraen-6-yl}(methyl)amino)-N,N-diethylpropanamide.
- Key Differences: Extended side chain with diethylamide and methylamino groups. Molecular weight: 313.44 g/mol .
- Properties: Detected in forensic analysis as a novel psychoactive substance (NPS).
Comparative Data Table
Key Findings and Implications
Positional Isomerism : The ketone position (C3 vs. C7) significantly impacts electronic properties. The 7-one derivative exhibits stronger hydrogen-bonding capacity, making it preferable in drug design .
Functionalization : Alkyl chains (e.g., butyl) improve lipophilicity but may reduce solubility. Sulfonyl chloride derivatives enable rapid derivatization, useful in combinatorial chemistry .
Synthetic Accessibility : Evidence from CymitQuimica suggests the parent tricyclic structure is commercially available, facilitating scalable synthesis of analogues .
Biological Activity
2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one
- Molecular Formula : C_{11}H_{9}NO
- CAS Number : 13356522
- Molecular Weight : 175.19 g/mol
Biological Activity Profiles
Recent studies have utilized computational methods to predict the biological activity of 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one and its metabolites.
Predicted Activities
The following table summarizes the predicted biological activities based on in silico methods:
| Activity Type | Probability (Pa) | Reference |
|---|---|---|
| Teratogenic | 0.534 | |
| Carcinogenic | 0.571 | |
| Embryotoxic | 0.495 | |
| Sedative | 0.390 | |
| Mutagenic | 0.130 |
These probabilities indicate a significant risk of teratogenic and carcinogenic effects, suggesting that caution is warranted in therapeutic applications.
The compound's interactions with various biological targets have been explored through molecular docking studies and pharmacophore modeling. These studies suggest that the compound may act on multiple pathways:
- Receptor Interactions : It may interact with receptors involved in cell signaling, potentially influencing cellular proliferation and apoptosis.
- Enzyme Inhibition : The compound could inhibit specific enzymes linked to tumor growth and metastasis.
Case Studies and Experimental Findings
While direct experimental data on 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one is limited, related compounds have been studied extensively:
Case Study 1: Related Azatricyclo Compounds
Research on similar azatricyclo compounds has indicated their potential as anti-cancer agents due to their ability to induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involves the activation of caspase pathways leading to programmed cell death.
Case Study 2: Metabolic Studies
Metabolic profiling has shown that metabolites of azatricyclo compounds can exhibit enhanced biological activity compared to their parent structures. For instance, the metabolites often demonstrate increased potency against specific cancer cell lines, highlighting the importance of considering metabolic pathways in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
